4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Key substituents include:
- A 4-butyl group at the pyrimidinone ring, enhancing lipophilicity.
- A 3-oxo-propyl chain at position 1, terminating in a 4-(m-tolyl)piperazinyl moiety, which may improve solubility and receptor interaction.
Properties
IUPAC Name |
8-butyl-12-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2S/c1-3-4-11-30-24(33)23-20(10-16-34-23)31-21(26-27-25(30)31)8-9-22(32)29-14-12-28(13-15-29)19-7-5-6-18(2)17-19/h5-7,10,16-17H,3-4,8-9,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZCFYYOBOKSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a synthetic compound characterized by a complex molecular structure that includes a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of oncology and neurology.
- Molecular Formula: C25H30N6O2S
- Molecular Weight: 478.615 g/mol
- Structural Features: The compound features a butyl group and a piperazine ring that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include the formation of the thieno-triazole core and the attachment of the piperazine moiety. The synthetic pathways can vary based on desired yield and purity.
Anticancer Activity
Recent studies have reported that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exhibit significant anticancer properties. For instance:
- Case Study 1: A derivative was tested against various cancer cell lines, showing IC50 values ranging from 5 to 15 µM, indicating potent cytotoxic effects .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation: The compound interferes with cell cycle progression and induces apoptosis in cancer cells.
- Targeting Specific Pathways: It may inhibit key signaling pathways involved in tumor growth and metastasis.
Neuropharmacological Effects
The compound also shows promise in neurological applications:
- Antidepressant Activity: Analogous compounds have been studied for their effects on serotonin and dopamine receptors. Preliminary data suggest potential antidepressant properties through modulation of neurotransmitter levels.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights variations in biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-(2-(4-tert-butylphenyl)piperazin-1-yl)-thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin | Contains a tert-butyl group instead of butyl | Potentially different receptor affinity |
| 7-(2-(furan-2-yl)-7h-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin | Incorporates furan instead of thieno | Different pharmacological profile |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity and pharmacological applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The thieno-triazolo-pyrimidinone core distinguishes the target compound from analogs with pyrazolo or imidazo fused systems. For example:
- Compound 4f (): Contains a thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one core but differs in substituents (7-phenyl, 6-methyl, 3-ethylcarboxylate) .
- Pyrazolo[3,4-d]pyrimidines (): Replace the thieno ring with a pyrazole, altering electronic properties and isomerization behavior .
Table 1: Core Structure Comparison
Substituent Effects on Physicochemical Properties
- Piperazine Role: The 4-(m-tolyl)piperazinyl group may enhance solubility via protonation at physiological pH, a feature absent in non-piperazine analogs like 4f .
- Aryl Groups : The m-tolyl substituent (meta-methylphenyl) on piperazine could offer steric and electronic advantages over para-substituted analogs (e.g., 4-tolyl in 4f), influencing receptor binding .
Table 2: Hypothetical Activity Comparison
Methodological Considerations in Similarity Assessment
As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for virtual screening. The target compound’s thieno-triazolo-pyrimidinone core and piperazinyl group would yield low similarity scores with pyrazolo-pyrimidines but higher scores with other piperazine-containing drugs .
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis involves multi-step protocols, including cyclocondensation of thieno-triazolo-pyrimidinone precursors with substituted piperazine derivatives. Key steps include:
- Step 1 : Formation of the thieno-triazolo-pyrimidinone core via cyclization of 2-azido-thiophene carboxylates with thiourea derivatives under acidic conditions .
- Step 2 : Alkylation at the 1-position using 3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Recrystallization from ethanol/dioxane mixtures (yield: ~60–70%) and LC-MS to confirm purity (>95%) .
Q. How can structural discrepancies in NMR or crystallographic data be resolved?
Discrepancies often arise from conformational flexibility or solvent effects. Methodological solutions include:
- Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution LC-MS, and X-ray crystallography (if single crystals are obtainable) to cross-validate bond angles and stereochemistry .
- DFT calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian or ORCA) to identify dominant conformers .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating its biological activity in vitro and in vivo?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- In vivo models :
- Acute toxicity studies in rodents (OECD 423 guidelines) to establish safe dosing ranges .
- Efficacy testing in xenograft models for oncology applications .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
Q. How should contradictory data (e.g., varying bioactivity across assays) be addressed?
Contradictions may stem from assay conditions or off-target effects. Mitigation strategies:
- Orthogonal assays : Validate antimicrobial activity via both agar diffusion and time-kill assays .
- Dose-response curves : Ensure IC₅₀ values are derived from ≥3 independent replicates with error margins <15% .
- Metabolite screening : Use LC-MS/MS to identify degradation products or active metabolites that may confound results .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
